molecular formula C17H23F3N2O2 B1394954 1-Boc-3-(3-trifluoromethyl-phenylamino)-piperidine CAS No. 887585-04-8

1-Boc-3-(3-trifluoromethyl-phenylamino)-piperidine

Cat. No. B1394954
CAS RN: 887585-04-8
M. Wt: 344.37 g/mol
InChI Key: USNKDMFQLHTYBS-UHFFFAOYSA-N
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Description

1-Boc-3-(3-trifluoromethyl-phenylamino)-piperidine, also known as Boc-Phe-Tfm, is a piperidine derivative commonly used in organic synthesis. It is a versatile reagent that is used in a variety of reactions, including Ugi reactions, Mannich reactions, and aza-Michael reactions. Boc-Phe-Tfm is also used as a precursor for the synthesis of various compounds, such as peptides and amines. In addition, Boc-Phe-Tfm is used in medicinal chemistry as a building block for the synthesis of various drugs.

Scientific Research Applications

  • Palladium-Catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines : This study highlights a method to directly access 3-aryl-N-Boc-piperidines with good selectivity and yields, using palladium-catalyzed migrative Negishi coupling. This approach is significant in synthesizing important building blocks in pharmaceutical research (Millet & Baudoin, 2015).

  • Lithiation-Substitution of N-Boc-Piperidines : An experimental and spectroscopic study demonstrated the synthesis of pharmaceutically relevant 2-substituted piperidines containing a quaternary stereocenter. This synthesis involves lithiation-substitution of N-Boc-piperidines, crucial for creating complex molecular structures (Sheikh et al., 2012).

  • Remote Functionalization through Palladium-Catalyzed C5(sp3)-H Arylation : This method allows the arylation of 1-Boc-3-(picolinoylamino)piperidine with iodo(hetero)arenes, providing a pathway to selectively derivatize amino moieties on the piperidine scaffold. This approach is notable for its regiospecific and stereospecific outcomes, useful in designing complex organic compounds (Van Steijvoort et al., 2016).

  • Synthesis of 1′-H-Spiro-(indoline-3,4′-piperidine) Derivatives : This research presents a synthetic route for preparing spiro piperidine derivatives, which are templates for synthesizing compounds targeting G protein-coupled receptors (GPCRs). The methodology involves dialkylation, deprotection, and cyclization steps, showcasing the versatility of N-Boc-piperidines in medicinal chemistry (Xie et al., 2004).

  • Design of Piperidine Functionalized Boron-Dipyrromethene as Fluorescent Chromoionophore : This study illustrates the development of a piperidine-functionalized fluorescent probe for ion-selective optodes, demonstrating the application of N-Boc-piperidines in designing sensitive and selective sensors for metal ions (Li et al., 2016).

properties

IUPAC Name

tert-butyl 3-[3-(trifluoromethyl)anilino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-5-8-14(11-22)21-13-7-4-6-12(10-13)17(18,19)20/h4,6-7,10,14,21H,5,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNKDMFQLHTYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679720
Record name tert-Butyl 3-[3-(trifluoromethyl)anilino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887585-04-8
Record name tert-Butyl 3-[3-(trifluoromethyl)anilino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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